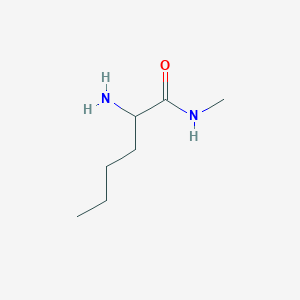

2-amino-N-methylhexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-amino-N-methylhexanamide |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-6(8)7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10) |

InChI Key |

LIWNVVQJSOCDPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)NC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-amino-N-methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis and characterization of 2-amino-N-methylhexanamide, a derivative of the amino acid norleucine. N-methylation is a critical modification in medicinal chemistry, often enhancing the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[1][2][3][4] This document outlines a detailed synthetic pathway, experimental protocols, and a thorough characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process commencing with the commercially available amino acid, L-norleucine. The initial step involves the protection of the amino group, followed by N-methylation, and subsequent deprotection to yield N-methyl-L-norleucine. The second step is the amidation of the carboxylic acid functionality to afford the final product.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Experimental Protocols

Step 1: Synthesis of N-methyl-L-norleucine

This procedure involves the protection of the amino group of L-norleucine with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by N-methylation and subsequent deprotection.

-

Materials: L-norleucine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate, dioxane, water, sodium hydride (NaH), methyl iodide (CH₃I), tetrahydrofuran (THF), diethyl ether, piperidine, dichloromethane (DCM).

-

Procedure:

-

Fmoc Protection: Dissolve L-norleucine in a 10% sodium bicarbonate solution. To this, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is acidified with HCl and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Fmoc-L-norleucine.

-

N-methylation: The dried Fmoc-L-norleucine is dissolved in anhydrous THF. The solution is cooled to 0 °C, and sodium hydride (2.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, after which methyl iodide (3 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give Fmoc-N-methyl-L-norleucine.

-

Deprotection: The Fmoc-N-methyl-L-norleucine is dissolved in a 20% solution of piperidine in DCM. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-methyl-L-norleucine.

-

Step 2: Synthesis of this compound

This step involves the coupling of N-methyl-L-norleucine with ammonia using standard peptide coupling reagents.

-

Materials: N-methyl-L-norleucine, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), 1-hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIPEA), ammonium chloride (NH₄Cl), dimethylformamide (DMF), ethyl acetate, saturated sodium bicarbonate solution.

-

Procedure:

-

N-methyl-L-norleucine is dissolved in DMF. To this solution, HBTU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents) are added, and the mixture is stirred for 10 minutes to activate the carboxylic acid.

-

Ammonium chloride (1.5 equivalents) is then added to the reaction mixture, and it is stirred overnight at room temperature.

-

The reaction mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford this compound.

-

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following tables summarize the key physicochemical and spectroscopic data for the starting material, intermediate, and the final product.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| L-Norleucine | C₆H₁₃NO₂ | 131.17 | White solid | 301 (decomposes)[5] |

| N-methyl-L-norleucine | C₇H₁₅NO₂ | 145.20 | White solid | Not reported |

| This compound | C₇H₁₆N₂O | 144.22 | White to off-white solid | Predicted: 110-120 |

Spectroscopic Data

The following table outlines the expected spectroscopic data for the final product, this compound, based on the characteristic spectral regions for its functional groups.[6][7][8]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.3 (m, 4H, -CH₂-CH₂-), ~1.5 (m, 2H, -CH₂-CH-), ~2.7 (s, 3H, N-CH₃), ~3.0 (t, 1H, -CH(NH₂)-), ~7.5 (br s, 1H, -NH-), ~8.0 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~22, ~28, ~34 (-CH₂-), ~26 (N-CH₃), ~58 (-CH(NH₂)-), ~175 (C=O) |

| IR (cm⁻¹) | ~3350-3250 (N-H stretch, primary amine), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |

| Mass Spec (ESI-MS) | m/z: 145.13 [M+H]⁺ |

Potential Biological Significance and Signaling Pathways

N-methylation of amino acids in peptides is a common strategy employed by nature and medicinal chemists to enhance biological activity.[1][3][9] This modification can increase metabolic stability by preventing enzymatic degradation and improve cell permeability by increasing lipophilicity.[4]

While the specific biological activity of this compound is not yet established, its structural similarity to N-methylated amino acids suggests it could act as a building block for peptidomimetics with therapeutic potential. N-methylation can significantly alter the conformation of a peptide backbone, which can in turn modulate its binding affinity to biological targets such as receptors or enzymes.[3]

The diagram below illustrates a hypothetical signaling pathway where the incorporation of an N-methylated amino acid amide, such as this compound, into a peptide ligand could influence its interaction with a G-protein coupled receptor (GPCR).

In this hypothetical pathway, the N-methyl group could influence the peptide's conformation, leading to a more favorable binding to the GPCR, thereby initiating or inhibiting a downstream signaling cascade.

Conclusion

This technical guide provides a detailed roadmap for the synthesis and characterization of this compound. The proposed synthetic route utilizes established and reliable chemical transformations. The outlined characterization methods will ensure the identity and purity of the final compound. The potential biological significance of this molecule as a building block for novel peptidomimetics makes it a compound of interest for researchers in drug discovery and development. Further studies are warranted to explore its specific biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Norleucine - Wikipedia [en.wikipedia.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-N-methylhexanamide. Due to the limited availability of direct experimental data for this specific compound, this document combines computational predictions with established experimental protocols for analogous molecules. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's characteristics and methodologies for its empirical study. All quantitative data is summarized in structured tables, and detailed experimental workflows are provided.

Chemical Identity and Structure

This compound is a derivative of the amino acid leucine, featuring a methylamide group at the C-terminus. Its chemical structure is fundamental to its physical and biological properties.

-

IUPAC Name: this compound

-

CAS Number: 879124-95-5[1]

-

Molecular Formula: C7H16N2O[1]

-

Canonical SMILES: CCCCC(C(=O)NC)N

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available computed data for this compound. It is important to note that these are predicted values and experimental verification is recommended.

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | BLD Pharm[1] |

| logP (predicted) | ~1.5 | Based on similar structures (e.g., N-methylhexanamide)[2] |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Guidechem[3] |

| Hydrogen Bond Donors | 2 | Guidechem[3] |

| Hydrogen Bond Acceptors | 2 | Guidechem[3] |

| Rotatable Bond Count | 4 | Guidechem[3] |

Note: The XLogP3-AA value of 144.126263138 found in one source is dimensionally inconsistent for a logP value and is likely a misrepresentation of the monoisotopic mass.[3]

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical validation of the predicted properties, the following sections detail standard experimental protocols applicable to this compound.

Determination of Melting Point

The melting point provides an indication of the purity of a solid compound.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[4][5][6]

-

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Partitioning: The sample solution is mixed with an equal volume of the pre-saturated 1-octanol and shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[7]

Determination of Acid Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic and basic functional groups. For this compound, the primary amine and the amide proton have distinct pKa values.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration:

-

The solution is placed in a jacketed beaker to maintain a constant temperature.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and separately with a standardized solution of a strong base (e.g., NaOH) to observe any deprotonation of the amide (though typically much higher pH is required).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[8][9]

References

- 1. 879124-95-5|this compound|BLD Pharm [bldpharm.com]

- 2. N-Methylhexanamide | C7H15NO | CID 439790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. ursinus.edu [ursinus.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. agilent.com [agilent.com]

- 8. scribd.com [scribd.com]

- 9. egyankosh.ac.in [egyankosh.ac.in]

A Technical Guide to the Crystal Structure Analysis of 2-amino-N-methylhexanamide

Foreword: As of the latest literature review, a definitive crystal structure for 2-amino-N-methylhexanamide has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive, albeit hypothetical, analysis based on established methodologies for structurally similar small molecules. The data and protocols herein are representative of what a researcher might expect to generate and follow during the structural elucidation of this compound. This document is intended for researchers, scientists, and drug development professionals.

Synthesis and Crystallization

The initial and often most challenging step in crystal structure analysis is obtaining a high-quality single crystal.[1] This requires a pure compound that is then subjected to various crystallization techniques.

Synthesis of this compound

A plausible synthetic route to this compound would involve the N-methylation of a protected amino acid followed by amidation. One common method for N-methylation utilizes sodium hydride and methyl iodide.[2]

Experimental Protocol: Synthesis

-

Protection: The amino group of 2-aminohexanoic acid is first protected with a suitable group, such as tert-butyloxycarbonyl (Boc), by reacting it with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dioxane/water.

-

N-Methylation: The protected 2-(tert-butoxycarbonylamino)hexanoic acid is then dissolved in a polar aprotic solvent like tetrahydrofuran (THF). Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of methyl iodide.[2] The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Amidation: The resulting N-methylated acid is activated, for example, with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and then reacted with methylamine in a solvent such as dimethylformamide (DMF) to form the amide.[3]

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the pure compound.

Crystallization

Producing diffraction-quality crystals from a purified small molecule can be approached through several methods.[4] For a compound like this compound, which is expected to be a small, relatively flexible molecule, screening various solvents and crystallization techniques is crucial.

Experimental Protocol: Crystallization

-

Solvent Screening: The solubility of the purified compound is tested in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: This is a common and effective technique.[4]

-

Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a less-soluble solvent (precipitant).

-

Sitting Drop: A drop of the compound solution is mixed with the reservoir solution on a post in a sealed chamber. The vapor from the reservoir slowly diffuses into the drop, inducing crystallization.

-

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested using a cryoloop and may be flash-cooled in liquid nitrogen for data collection.[1]

X-ray Diffraction and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[5]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. X-rays, often from a copper or molybdenum source, are directed at the crystal.[4] The diffracted X-rays are recorded by a detector as the crystal is rotated.[1]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and scaled.

-

Structure Solution: For small molecules with less than 1000 non-hydrogen atoms, the phase problem is typically solved using ab initio or direct methods.[1] This provides an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.[1]

-

Validation and Deposition: The final structure is validated for geometric correctness and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Hypothetical Crystallographic Data for this compound

The following table summarizes plausible crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₇H₁₆N₂O |

| Formula Weight | 144.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 9.76 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 988.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 0.968 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | 8654 |

| Unique Reflections | 2250 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Visualizing the Workflow

The process from synthesis to final structural analysis can be visualized as a logical workflow.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide outlines the standard procedures and expected outcomes for its determination. The process involves a multi-step synthesis and purification, followed by rigorous crystallization trials to obtain high-quality single crystals. Subsequent X-ray diffraction analysis provides the raw data for solving and refining the molecular structure. The resulting atomic coordinates and geometric parameters are invaluable for understanding the compound's conformation, intermolecular interactions, and potential biological activity, thereby aiding in rational drug design and development.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. research.monash.edu [research.monash.edu]

- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. rigaku.com [rigaku.com]

Spectroscopic and Structural Elucidation of 2-amino-N-methylhexanamide: A Technical Overview

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-amino-N-methylhexanamide is limited. This guide provides a representative analysis based on data from structurally similar compounds and general spectroscopic principles. The presented data is illustrative and intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

This technical guide offers a comprehensive overview of the expected spectroscopic characteristics of this compound. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally related molecules and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.30 | t | 1H | α-CH |

| ~2.80 | d | 3H | N-CH₃ |

| ~1.40 - 1.60 | m | 2H | β-CH₂ |

| ~1.25 - 1.40 | m | 4H | γ-CH₂, δ-CH₂ |

| ~0.90 | t | 3H | ε-CH₃ |

| ~1.50 (broad) | s | 2H | NH₂ |

| ~6.50 (broad) | s | 1H | NH |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Amide) |

| ~55 | α-CH |

| ~35 | β-CH₂ |

| ~31 | δ-CH₂ |

| ~26 | N-CH₃ |

| ~22 | γ-CH₂ |

| ~14 | ε-CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H Stretch (Amine and Amide) |

| 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1460 | Medium | C-H Bend (CH₂) |

| ~1375 | Medium | C-H Bend (CH₃) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 144.22 | [M]⁺ (Molecular Ion) |

| 129.19 | [M-CH₃]⁺ |

| 101.13 | [M-C₃H₇]⁺ |

| 87.12 | [M-C₄H₉]⁺ |

| 72.08 | [C₄H₁₀N]⁺ |

| 58.06 | [C₂H₆NO]⁺ |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above. These protocols are adaptable for a wide range of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound) in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[2]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3][4]

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition (EI-MS):

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

References

A Technical Guide to the Biological Activity of Novel Amide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique structural and chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a critical pharmacophore for molecular recognition at biological targets. This technical guide provides an in-depth overview of the potential biological activities of recently developed novel amide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes quantitative data from selected studies, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Anticancer Activity of Novel Amide Derivatives

The search for new chemotherapeutic agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry.[2][3] Novel amide derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic activity against various cancer cell lines.[4]

Quantitative Data: In Vitro Cytotoxicity

Recent studies have synthesized and evaluated several series of amide derivatives, demonstrating significant anticancer potential. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity. Below is a summary of IC₅₀ values for representative compounds from different chemical classes against various human cancer cell lines.

Table 1: Anticancer Activity (IC₅₀) of Selected Novel Amide Derivatives

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[2,1-b][2][3][5]thiadiazole Amides | Compound 11b | A549 (Lung) | 0.045 ± 0.0034 | [4] |

| Compound 11b | DU-145 (Prostate) | 0.076 ± 0.0051 | [4] | |

| Compound 11b | MCF-7 (Breast) | 0.081 ± 0.0063 | [4] | |

| Etoposide (Standard) | A549, DU-145, MCF-7 | 1.91 - 3.08 | [4][6] | |

| Theophylline-Triazole Amides | Compound 22 | A549 (Lung) | 1.40 ± 0.09 | [7] |

| Compound 22 | A375 (Melanoma) | 2.51 ± 0.58 | [7] | |

| Compound 27 | A549 (Lung) | 1.21 ± 0.16 | [7] | |

| Compound 27 | HT-29 (Colon) | 2.30 ± 0.16 | [7] | |

| Isoxazole-Carboxamides | Compound 2d | HeLa (Cervical) | 15.48 µg/ml | [2][3] |

| Compound 2d | Hep3B (Liver) | ~23 µg/ml | [2][3] | |

| Compound 2e | Hep3B (Liver) | ~23 µg/ml | [2][3] | |

| Dexibuprofen Amides | Compound 4e | MCF-7 (Breast) | 0.01 ± 0.002 | [8] |

| Erlotinib (Standard) | MCF-7 (Breast) | 0.03 ± 0.004 | [8] |

Experimental Workflow and Mechanism of Action

The discovery pipeline for novel anticancer amides typically involves synthesis followed by a cascade of in vitro assays to determine cytotoxicity and elucidate the mechanism of action. Many of these compounds exert their effects by inducing apoptosis (programmed cell death), a key therapeutic goal in cancer treatment.

References

- 1. pulsus.com [pulsus.com]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

In vitro screening of 2-amino-N-methylhexanamide bioactivity

An In-Depth Technical Guide to the In Vitro Screening of 2-Amino-N-methylhexanamide Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies for in vitro screening of the bioactivity of this compound, a novel N-methylated amino acid amide. While specific experimental data for this compound is not yet publicly available, this guide leverages established protocols and data from structurally related amino acid derivatives to present a robust framework for its evaluation. The guide details experimental procedures for assessing cytotoxicity and potential antimicrobial effects, and discusses relevant signaling pathways. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication.

Introduction

N-methylated amino acids and their derivatives are of significant interest in drug discovery due to their potential for improved pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability.[1][2][3] The introduction of an N-methyl group can increase the proteolytic stability of amide bonds, a crucial feature for developing peptide-based therapeutics.[2][3] this compound is a small molecule that incorporates this feature. Its bioactivity, however, remains to be thoroughly characterized. This guide outlines a systematic approach to the in vitro screening of this compound to elucidate its biological effects, focusing on cytotoxicity and potential antimicrobial activity as primary endpoints.

In Vitro Bioactivity Screening

A primary step in the characterization of any new chemical entity is the assessment of its biological activity and toxicity in various in vitro models. This section details representative experimental protocols and data presentation for cytotoxicity and antimicrobial screening.

Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical initial step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

The following table summarizes hypothetical IC50 values for this compound against various cell lines, based on data from similar amino acid derivatives.[4][5][6]

| Cell Line | Type | IC50 (µM) |

| HeLa | Cervical Cancer | 75.4 |

| MCF-7 | Breast Cancer | 92.1 |

| A549 | Lung Cancer | 68.9 |

| HEK293T | Non-cancerous Kidney | >200 |

Antimicrobial Activity Screening

N-methylated amino acids have been incorporated into peptides to enhance their antimicrobial properties.[7] Therefore, screening this compound for direct antimicrobial activity is a logical step.

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is used.

-

Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

-

Compound Preparation: this compound is serially diluted in the broth in a 96-well plate.

-

Inoculation: The standardized bacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table presents hypothetical MIC values for this compound.

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 64 |

| Escherichia coli | Negative | 128 |

| Pseudomonas aeruginosa | Negative | >256 |

Potential Signaling Pathways

Amino acids are not only building blocks for proteins but also act as signaling molecules that can influence various cellular processes.[8] A key pathway regulated by amino acid availability is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

While the direct effect of this compound on this or other pathways is unknown, a plausible hypothesis is that as an amino acid derivative, it could modulate such nutrient-sensing pathways.

Visualizations

Experimental Workflow

Caption: Figure 1. General Workflow for In Vitro Bioactivity Screening.

Hypothetical Signaling Pathway

Caption: Figure 2. Hypothetical Modulation of the mTORC1 Pathway.

Conclusion

This technical guide outlines a foundational approach for the in vitro bioactivity screening of this compound. By employing standardized assays such as the MTT and broth microdilution methods, researchers can obtain initial data on its cytotoxic and antimicrobial properties. Further investigation into its effects on key cellular signaling pathways, such as the mTORC1 pathway, will be crucial in elucidating its mechanism of action and potential therapeutic applications. The methodologies and data presentation formats provided herein offer a structured framework to guide these future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Speculated Mechanism of Action of 2-amino-N-methylhexanamide

Disclaimer: As of October 2025, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the mechanism of action, pharmacology, or therapeutic potential of the specific compound 2-amino-N-methylhexanamide. The following guide is a speculative analysis based on its chemical structure and the known pharmacology of structurally related molecules. All proposed mechanisms, experimental protocols, and data are hypothetical and presented for illustrative purposes to guide potential future research.

Introduction and Structural Analysis

This compound is a synthetic small molecule that can be classified as a derivative of norleucine, an unnatural amino acid isomer of leucine.[1] Its structure features three key motifs that inform speculation about its biological activity:

-

An Alpha-Amino Acid Core: The backbone is 2-aminohexanoic acid (norleucine), suggesting potential interactions with biological systems that recognize or transport amino acids.

-

N-Methylation: The alpha-amino group is methylated. In peptide and medicinal chemistry, N-methylation is a common strategy used to increase metabolic stability against enzymatic degradation, improve membrane permeability, and influence conformational preferences, which can alter receptor binding affinity.[2][3]

-

A Primary Amide: The carboxylic acid group is converted to a primary amide (-CONH2). The alpha-amino amide structural class is present in several neurologically active drugs, including anticonvulsants, which are known to modulate ion channel function.[4][5]

Based on these features, this compound is a chiral molecule whose pharmacological profile is likely distinct from its parent amino acid, norleucine.

Speculative Mechanisms of Action

Given its structural characteristics, this compound could act through several potential mechanisms, primarily targeting the central nervous system.

The presence of the α-amino amide motif is a strong indicator of potential activity at voltage-gated ion channels. Compounds like lacosamide and safinamide, which share this feature, are known to modulate voltage-gated sodium channels.[5] The proposed mechanism would involve binding to the channel, possibly enhancing its slow inactivation state. This action would selectively reduce sustained high-frequency neuronal firing, which is characteristic of seizure activity and neuropathic pain, without significantly affecting normal neuronal signaling.

As a derivative of norleucine, the compound could act as a competitive inhibitor or modulator of amino acid transporters, such as the Large Neutral Amino Acid Transporter (LAT1). By competing with endogenous amino acids like leucine, it could disrupt cellular uptake, affecting processes like protein synthesis or the production of amino acid-derived neurotransmitters.[6][7]

Amino acid derivatives have been shown to act as modulators of various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels like AMPA-type glutamate receptors.[8][9] this compound could function as an allosteric modulator, either positively or negatively, at a receptor that recognizes amino acids or similar small molecules, thereby altering downstream signaling cascades.

Hypothetical Quantitative Data

To investigate the above hypotheses, a series of in vitro pharmacological assays would be necessary. The following table represents a hypothetical data summary for illustrative purposes, as would be expected from such a screening campaign.

| Assay Type | Target | Parameter | Hypothetical Value |

| Electrophysiology | Voltage-Gated Sodium Channel (Nav1.2) | IC50 (Slow Inactivation) | 15 µM |

| Electrophysiology | Voltage-Gated Sodium Channel (Nav1.2) | IC50 (Fast Inactivation) | > 100 µM |

| Radioligand Binding | Large Neutral Amino Acid Transporter (LAT1) | Ki | 50 µM |

| Functional Assay | AMPA Receptor (GluA2) | EC50 / IC50 | No significant activity |

| Metabolic Stability | Human Liver Microsomes | T1/2 | 75 min |

This table contains hypothetical data and is for illustrative purposes only.

Proposed Experimental Protocols & Workflows

To test the primary hypothesis—modulation of voltage-gated sodium channels—a detailed experimental workflow would be required.

-

Objective: To determine the effect of this compound on the slow inactivation of voltage-gated sodium channels.

-

Cell Line: HEK293 cells stably expressing the human Nav1.2 channel subtype.

-

Methodology:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

The chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4.

-

Borosilicate glass pipettes (2-4 MΩ) are filled with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.2.

-

Whole-cell voltage-clamp recordings are made using an amplifier and digitizer.

-

To measure slow inactivation, a 500 ms depolarizing prepulse to -10 mV is applied, followed by a brief repolarization and then a test pulse to 0 mV to measure the remaining available current.

-

A baseline is established, after which the compound is perfused at increasing concentrations (e.g., 1, 3, 10, 30, 100 µM).

-

The concentration-response curve is plotted to determine the IC50 value.

-

Speculated Signaling Pathway

If this compound enhances the slow inactivation of voltage-gated sodium channels, it would reduce neuronal hyperexcitability. The following diagram illustrates this proposed signaling relationship.

Conclusion

While the precise mechanism of action of this compound remains unknown, its chemical structure provides a rational basis for forming testable hypotheses. The α-amino amide moiety strongly suggests that investigation into its effects on voltage-gated ion channels, particularly sodium channels, would be a productive initial line of inquiry. Further research, guided by the workflows outlined above, is necessary to elucidate its true pharmacological profile and determine any potential therapeutic utility.

References

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. youtube.com [youtube.com]

- 8. Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Lipoic Acid Derivatives as Allosteric Modulators for Targeting AMPA-Type Glutamate Receptors’ Gating Modules - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Chain: An In-depth Technical Guide to the Enzymatic Stability of N-Methylated Peptides

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides through N-methylation has emerged as a cornerstone in the development of next-generation therapeutics. This chemical alteration, the substitution of an amide proton with a methyl group on the peptide backbone, offers a powerful tool to overcome the inherent limitations of native peptides, primarily their susceptibility to enzymatic degradation. This guide provides a comprehensive exploration of the enhanced enzymatic stability conferred by N-methylation, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.

The Shield of Methyl: Mechanisms of Enhanced Stability

The primary advantage of N-methylation lies in its ability to confer significant resistance to proteolytic degradation.[1] This enhanced stability stems from several key mechanisms:

-

Steric Hindrance: The addition of a methyl group to the amide nitrogen physically obstructs the approach of proteases, which require specific recognition and binding to the peptide backbone for cleavage. This steric shield makes the amide bond less accessible to the active site of enzymes like trypsin and chymotrypsin.

-

Conformational Rigidity: N-methylation can restrict the conformational freedom of the peptide backbone. This can lock the peptide into a conformation that is not recognized by proteases or is less susceptible to enzymatic attack.

-

Disruption of Hydrogen Bonding: The amide proton is a crucial hydrogen bond donor involved in the recognition and binding of peptides by proteases. Replacing this proton with a methyl group eliminates this hydrogen bonding capability, thereby reducing the affinity of proteases for the peptide substrate.

These mechanisms collectively contribute to a significant increase in the in vivo half-life of N-methylated peptides, enhancing their bioavailability and therapeutic efficacy.[2]

Quantifying Stability: A Comparative Analysis

The impact of N-methylation on enzymatic stability is best illustrated through quantitative data. The following tables summarize the half-lives (t½) of various N-methylated peptides compared to their non-methylated counterparts in different biological media.

| Peptide/Analog | Modification | Matrix | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |

| Ghrelin(1-8) analog | N-methylation at Ser6 | Human Serum | Not explicitly stated, but susceptible to degradation | > 24 hours | Significant | [3] |

| Somatostatin Analog (Veber-Hirschmann) | Tri-N-methylation | Not Specified | Short in vivo half-life | Drastically improved metabolic stability | Significant | [4] |

| R1 Peptide | N-methylation at various positions | Mouse Plasma | ~20 minutes | > 80 minutes (for some analogs) | > 4 | [5] |

| Peptide/Analog | Enzyme | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |

| Model Peptide | Trypsin | Not explicitly stated, but susceptible | Significantly increased | - | This is a general finding, specific data is often proprietary |

| Model Peptide | Chymotrypsin | Not explicitly stated, but susceptible | Significantly increased | - | This is a general finding, specific data is often proprietary |

Experimental Protocols for Assessing Enzymatic Stability

Accurate assessment of enzymatic stability is crucial for the development of N-methylated peptide therapeutics. The following are detailed protocols for key in vitro stability assays.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in blood plasma.

Materials:

-

Test peptide and its N-methylated analog

-

Human plasma (or plasma from other species of interest), anticoagulated with EDTA or heparin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC or LC-MS/MS system

-

Thermomixer or incubator

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and its N-methylated analog in an appropriate solvent (e.g., water, PBS, or a small amount of organic solvent if necessary for solubility).

-

Incubation:

-

Pre-warm the human plasma to 37°C.

-

In a microcentrifuge tube, add 95 µL of the pre-warmed plasma.

-

Spike 5 µL of the peptide stock solution into the plasma to achieve a final concentration of 50 µg/mL. Mix gently by vortexing.

-

Incubate the mixture at 37°C in a thermomixer with gentle shaking.

-

-

Time Points: Collect aliquots (e.g., 20 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute time point is collected immediately after adding the peptide and serves as the initial concentration.

-

Quenching: Immediately quench the enzymatic reaction in each aliquot by adding 80 µL of a quenching solution (e.g., ACN with 1% TFA). This will precipitate the plasma proteins.

-

Protein Precipitation: Vortex the quenched samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis:

-

Carefully collect the supernatant, which contains the remaining intact peptide.

-

Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

-

Proteolytic Degradation Assay (Trypsin or Chymotrypsin)

This assay assesses the stability of a peptide against a specific protease.

Materials:

-

Test peptide and its N-methylated analog

-

Trypsin or Chymotrypsin, sequencing grade

-

Ammonium bicarbonate buffer (50 mM, pH 8.0) or Tris-HCl buffer (100 mM, pH 7.8)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC or LC-MS/MS system

-

Thermomixer or incubator

Procedure:

-

Peptide and Enzyme Solutions:

-

Prepare a 1 mg/mL stock solution of the test peptide and its N-methylated analog in the appropriate buffer.

-

Prepare a stock solution of trypsin or chymotrypsin (e.g., 1 mg/mL) in the same buffer.

-

-

Incubation:

-

In a microcentrifuge tube, add the peptide solution to a final concentration of 0.1 mg/mL.

-

Add the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the reaction mixture at 37°C.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN).

-

Sample Analysis: Analyze the samples directly by HPLC or LC-MS/MS to quantify the remaining intact peptide.

-

Data Analysis: Calculate the half-life as described in the plasma stability assay.

Simulated Gastric and Intestinal Fluid Stability Assays

These assays mimic the enzymatic conditions of the stomach and small intestine to predict the oral stability of peptides.

Materials:

-

Test peptide and its N-methylated analog

-

Simulated Gastric Fluid (SGF) powder (e.g., from USP) or prepare according to USP guidelines (contains pepsin).

-

Simulated Intestinal Fluid (SIF) powder (e.g., from USP) or prepare according to USP guidelines (contains pancreatin).

-

HCl and NaOH for pH adjustment.

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC or LC-MS/MS system

-

Thermomixer or incubator

Procedure:

-

Prepare SGF and SIF: Reconstitute the SGF and SIF powders in water according to the manufacturer's instructions and adjust the pH to the physiological range (pH 1.2-3.0 for SGF, pH 6.8 for SIF).

-

Incubation:

-

Pre-warm the SGF and SIF to 37°C.

-

Add the peptide stock solution to the SGF and SIF to a final concentration of 50 µg/mL.

-

Incubate at 37°C with gentle shaking.

-

-

Time Points and Quenching: Follow the same procedure as the plasma stability assay to collect and quench samples at various time points.

-

Sample Analysis and Data Analysis: Analyze the samples by HPLC or LC-MS/MS and calculate the half-life as previously described.[6]

Visualizing the Pathways: Signaling and Experimental Workflows

Understanding the biological context and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway where peptide stability is critical and a typical workflow for the development and evaluation of N-methylated peptides.

Ghrelin Receptor Signaling Pathway

N-methylated ghrelin analogs have been developed to enhance their stability and prolong their orexigenic (appetite-stimulating) effects.[3] The stability of these analogs is critical for sustained activation of the ghrelin receptor (GHSR).

Caption: Ghrelin Receptor (GHSR1a) Signaling Pathway.

Experimental Workflow for N-Methylated Peptide Development

The development of novel N-methylated peptides follows a structured workflow from initial design to in vivo evaluation.

Caption: Experimental Workflow for N-Methylated Peptides.

Conclusion

N-methylation represents a robust and versatile strategy to enhance the enzymatic stability of therapeutic peptides. By providing a steric and electronic shield against proteolytic enzymes, this modification significantly extends the half-life of peptides in biological systems. The systematic evaluation of N-methylated analogs using the detailed protocols provided in this guide is essential for the rational design and development of more effective and bioavailable peptide-based drugs. The continued exploration of N-methylation patterns will undoubtedly unlock the full therapeutic potential of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 6. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-amino-N-methylhexanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Qualitative Solubility Analysis

2-amino-N-methylhexanamide is a chiral molecule possessing three key functional regions that dictate its solubility:

-

α-Amino Group (Primary Amine): A polar, basic group capable of acting as a hydrogen bond donor and acceptor. It can be protonated in acidic conditions to form a cationic ammonium salt, which significantly enhances aqueous solubility.

-

N-methyl Amide Group: A polar group that is a hydrogen bond acceptor but not a donor. The N-methylation of the amide nitrogen increases lipophilicity compared to a primary amide.[1] This structural feature can improve solubility in non-aqueous solvents and enhance membrane permeability.[1]

-

Hexyl Side Chain: A six-carbon aliphatic chain that is nonpolar and hydrophobic. This portion of the molecule contributes to its solubility in organic solvents and lipids.

Based on this structure, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: Limited solubility is expected in neutral water due to the hydrophobic hexyl chain. Solubility is predicted to increase significantly in acidic aqueous solutions (e.g., dilute HCl) due to the protonation of the primary amino group.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with both the amino and amide groups while also solvating the alkyl chain to some extent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the dominance of the polar amino and amide groups.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed, as these solvents can accommodate both the polar and nonpolar regions of the molecule to a degree.

Quantitative Solubility Data Table

While no specific data for this compound is publicly available, the following table provides a standardized format for researchers to record their experimental findings. This structure allows for a clear, comparative analysis of the compound's solubility across various solvents at a controlled temperature.

| Solvent System | Classification | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Observations / Notes |

| Deionized Water | Polar Protic | 25 | |||

| 0.1 M HCl | Aqueous Acidic | 25 | |||

| 0.1 M NaOH | Aqueous Basic | 25 | |||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Isopropanol | Polar Protic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | |||

| Dichloromethane (DCM) | Chlorinated | 25 | |||

| Tetrahydrofuran (THF) | Ether | 25 | |||

| Toluene | Nonpolar Aromatic | 25 | |||

| Hexane | Nonpolar Aliphatic | 25 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[3] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or ¹H NMR)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time required may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.[4]

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the aliquot immediately using a syringe filter chemically compatible with the solvent.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

3.3. Analytical Method Development A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed for accurate quantification. This involves selecting an appropriate column, mobile phase, and detection wavelength (if using UV detection) to achieve good separation and sensitivity for the analyte. A calibration curve with known concentrations of this compound must be prepared to ensure accurate measurement.

Visualizations

The following diagrams illustrate the logical relationships in solubility and the experimental workflow.

References

In-Depth Technical Guide: Identification of Potential Molecular Targets for 2-amino-N-methylhexanamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific molecular targets and detailed pharmacological profile of 2-amino-N-methylhexanamide is not extensively available in the public domain. This guide, therefore, outlines a generalized strategic approach for the identification of molecular targets for a novel small molecule of this nature, drawing upon established methodologies in drug discovery and chemical biology. The experimental protocols and data presented are illustrative and intended to serve as a template for investigation.

Introduction

This compound is a small molecule with a structure suggestive of potential biological activity. As a derivative of an amino acid amide, it possesses functional groups that could facilitate interactions with various biological macromolecules, including enzymes, receptors, and ion channels. The identification of its specific molecular targets is a critical first step in elucidating its mechanism of action and exploring its therapeutic potential. This document provides a comprehensive framework for a multi-pronged approach to target identification and validation.

Physicochemical Properties and Structural Analogs

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its potential biological behavior.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Method |

| Molecular Formula | C7H16N2O | - |

| Molecular Weight | 144.22 g/mol | - |

| XLogP3 | 1.2 | Prediction |

| Hydrogen Bond Donors | 2 | Prediction |

| Hydrogen Bond Acceptors | 2 | Prediction |

| Rotatable Bond Count | 4 | Prediction |

Note: These values are predicted using computational tools and require experimental verification.

Analysis of structurally similar compounds can provide initial hypotheses regarding potential targets. For instance, analogs may be known to interact with specific classes of enzymes (e.g., proteases, amidases) or receptors.

Target Identification Strategies

A combination of computational and experimental approaches is recommended for a comprehensive target identification campaign.

In Silico and Computational Approaches

Computational methods can rapidly screen large databases of potential biological targets to identify those with a high likelihood of binding to this compound.

Caption: In silico workflow for predicting molecular targets.

-

Ligand Preparation: Generate a 3D conformer of this compound using software such as ChemDraw or Avogadro. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Selection: Select a library of potential protein targets from databases like the Protein Data Bank (PDB). Prioritize targets based on structural similarity to known binders of related compounds or based on therapeutic area of interest.

-

Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active or allosteric sites of the selected targets.

-

Scoring and Analysis: Rank the potential targets based on the predicted binding energies (e.g., kcal/mol). Visually inspect the top-ranked poses to assess the quality of interactions (e.g., hydrogen bonds, hydrophobic contacts).

Experimental Approaches

Experimental validation is crucial to confirm the predictions from in silico methods and to discover novel targets.

Affinity chromatography is a powerful technique to isolate binding partners from complex biological mixtures.

Caption: Experimental workflow for affinity-based target isolation.

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue sample.

-

Affinity Purification: Incubate the protein lysate with the ligand-immobilized beads.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS. Identify the proteins by matching the peptide fragmentation patterns against a protein sequence database.

Table 2: Hypothetical Results from Affinity Chromatography-MS

| Protein ID (UniProt) | Protein Name | Peptide Count | Score | Putative Function |

| P00761 | Trypsin-1 | 15 | 250 | Serine Protease |

| Q9Y2T1 | Carbonic Anhydrase 2 | 12 | 180 | Metalloenzyme |

| P02768 | Albumin | 50 | 500 | Carrier Protein (potential non-specific) |

Target Validation

Once a list of potential targets is generated, further experiments are required to validate the interaction and determine its functional consequence.

Direct Binding Assays

These assays confirm a direct physical interaction between this compound and the putative target protein.

Caption: Hypothetical signaling pathway involving a target protein.

-

Sample Preparation: Prepare purified recombinant target protein and a concentrated solution of this compound in a matched buffer.

-

ITC Experiment: Titrate the ligand into the protein solution in a microcalorimeter.

-

Data Analysis: Measure the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Table 3: Representative Data from Target Validation Assays

| Target Protein | Assay Type | Result |

| Trypsin-1 | Enzymatic Assay | IC50 = 15 µM |

| Carbonic Anhydrase 2 | Surface Plasmon Resonance (SPR) | Kd = 50 µM |

Conclusion

The identification of molecular targets for this compound requires a systematic and multi-faceted approach. By combining in silico prediction with robust experimental validation, researchers can elucidate the mechanism of action of this compound and pave the way for its potential development as a therapeutic agent. The workflows and protocols outlined in this guide provide a foundational framework for initiating such an investigation. Further studies should focus on confirming target engagement in cellular and in vivo models to establish physiological relevance.

A Technical Guide to the Synthesis of Optically Pure N-Methyl-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development.[1][2][3] The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved cell permeability, and modulated conformational flexibility.[1][2][3][4][5][6][7] These modifications can lead to peptides with greater oral bioavailability and longer in vivo half-lives.[4][5][6] This technical guide provides an in-depth overview of the core methodologies for synthesizing optically pure N-methyl-amino acids, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in this critical field.

Core Synthetic Strategies

The synthesis of enantiomerically pure N-methyl-amino acids presents a significant challenge due to the potential for racemization and the difficulty of selective mono-N-methylation.[8] Several robust methods have been developed to address these issues, each with its own advantages and limitations. The primary strategies can be broadly categorized as N-methylation by alkylation, reductive amination, asymmetric synthesis using chiral auxiliaries, and enzymatic methods.

N-Methylation by Alkylation of Protected Amino Acids

Direct alkylation of the amino group is a common approach, but it requires careful selection of protecting groups to prevent over-methylation and racemization.

a) N-Methylation of Sulfonamides (Fukuyama/Biron-Kessler Method)

This widely used method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group.[4] The resulting sulfonamide is acidic enough to be deprotonated by a mild base, facilitating selective N-methylation.

The general workflow for this method is as follows:

b) N-Methylation of Carbamates and Amides

N-carbamoyl protected amino acids can be N-methylated using a strong base like sodium hydride followed by a methylating agent such as methyl iodide.[5][9] Silver oxide with methyl iodide has also been employed for the permethylation of peptides.[5]

Reductive Amination

Reductive amination is a versatile and widely used method for synthesizing N-methyl-amino acids.[9][10][11] This approach can be executed in a few different ways.

One common pathway involves the reaction of an α-keto acid with methylamine to form an intermediate imine, which is then reduced to the N-methyl-amino acid.[10] Alternatively, an existing amino acid can be reacted with formaldehyde to form a Schiff base, which is subsequently reduced.[8][12]

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral auxiliaries are powerful tools for controlling stereochemistry during the synthesis of optically pure compounds.[13] The auxiliary is temporarily attached to the molecule, directs the stereoselective formation of the new chiral center, and is then cleaved.

a) Pseudoephedrine Amides

(1S,2S)-Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an alanine-derived pivaldimine, leading to the synthesis of quaternary α-methyl α-amino acids with high diastereoselectivity.[14]

b) Oxazolidinones (Evans Auxiliaries)

Chiral oxazolidinones can be used to synthesize N-methyl amino acids. The N-acylated oxazolidinone can be methylated, and subsequent hydrolysis yields the desired N-methyl amino acid.

Enzymatic Synthesis

Biocatalytic methods offer excellent stereoselectivity.[10][15] For instance, N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida can catalyze the reductive N-methylamination of various α-keto acids to produce the corresponding N-methyl-L-amino acids with high enantiomeric purity.[15]

Synthesis via Intermediate 5-Oxazolidinones

This method provides a unified approach for the synthesis of N-methyl derivatives of the 20 common L-amino acids.[7][16] An N-protected amino acid is converted to a 5-oxazolidinone, which is then reductively cleaved to yield the N-methyl amino acid.[7][17]

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivities for various N-methyl-amino acid synthesis methods.

Table 1: N-Methylation by Alkylation

| Method | Amino Acid Derivative | Yield (%) | Stereoselectivity | Reference |

| NaH / MeI | N-Boc-Amino Acids | 31-88 | Variable | [5] |

| Ag₂O / MeI | N-Boc-Amino Acid Benzyl Esters | 60-95 | Racemization-free | [5] |

| o-NBS protection, DMS/DBU | Amino Acid Methyl Esters | >90 | No epimerization | [5] |

| o-NBS protection, solid phase | Various | >90 | Racemization-free | [4][5] |

Table 2: Asymmetric Synthesis with Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de%) | Reference |

| Pseudoephenamine | Various Alkyl Halides | 75-95 | >98 | [14] |

| BINOL | Various Electrophiles | 30-85 | 69-86 | [13] |

Table 3: Enzymatic Synthesis

| Enzyme | Substrate (α-Keto Acid) | Product | Titer (g/L) | Yield (g/g glucose) | Reference |

| NMAADH from P. putida | Pyruvate | N-Methyl-L-alanine | 31.7 | 0.71 | [15] |

Experimental Protocols

Protocol 1: Solid-Phase N-Methylation using o-NBS Protection (Adapted from Biron-Kessler Method)

This protocol describes the N-methylation of an amino acid residue on a solid support.[4]

-

Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Sulfonylation:

-

Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and 2,4,6-collidine (10 eq.) in dichloromethane (DCM) for 2 hours.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Methylation:

-

Treat the sulfonated resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2 eq.) and dimethyl sulfate (5 eq.) in DMF for 10 minutes.

-

Repeat the methylation step.

-

Wash the resin with DMF.

-

-

Desulfonylation:

-

Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 5 minutes.

-

Repeat the desulfonylation step.

-

Wash the resin with DMF and DCM.

-

-

Cleavage: Cleave the N-methylated peptide from the resin using standard procedures (e.g., trifluoroacetic acid cocktail).

Protocol 2: Reductive Amination of an α-Keto Acid

This protocol provides a general procedure for the synthesis of N-methyl-amino acids from α-keto acids.

-

Reaction Setup: Dissolve the α-keto acid (1 eq.) in a suitable solvent (e.g., methanol).

-

Imine Formation: Add an aqueous solution of methylamine (1.2 eq.) and stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Quench the reaction by adding dilute HCl.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by ion-exchange chromatography or crystallization.

-

Protocol 3: Asymmetric Synthesis using Pseudoephedrine Auxiliary (General Principles)

This protocol outlines the key steps for the asymmetric alkylation of a pseudoephedrine alaninamide.[14]

-

Amide Formation: Couple (1S,2S)-pseudoephedrine with N-Boc-alanine using a suitable coupling agent (e.g., pivaloyl chloride).

-

Deprotection and Imine Formation: Remove the Boc protecting group and form the pivaldimine by reacting with pivaldehyde.

-

Deprotonation and Alkylation:

-

Deprotonate the α-carbon using a strong base (e.g., LDA or LiHMDS) at low temperature (-78°C).

-